molecular formula C33H58N4O5S B12406186 N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))

Cat. No.: B12406186
M. Wt: 625.9 g/mol
InChI Key: COOCJSYKZVYOLT-RBTWNPPASA-N
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Description

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves several steps, typically starting with the acetylation of L-cysteine. The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under stringent conditions to maintain purity and consistency. The process includes multiple purification steps to remove any impurities and ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides .

Scientific Research Applications

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in chemical synthesis and analysis.

    Biology: It is employed in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it aids in the development of new drugs and therapies by providing insights into biochemical pathways.

    Industry: It is used in the production of research-grade chemicals and reagents.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by forming covalent bonds or altering their conformation. This modulation can affect various biochemical processes, providing valuable insights into the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine
  • N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine (bis(dicyclohexylamine))

Uniqueness

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for more precise measurements and analysis compared to its non-deuterated counterparts .

Properties

Molecular Formula

C33H58N4O5S

Molecular Weight

625.9 g/mol

IUPAC Name

3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h2*11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6?,7-/m..0/s1/i;;1D3

InChI Key

COOCJSYKZVYOLT-RBTWNPPASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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